(R)-Benzyl 3-formylpiperidine-1-carboxylate
Overview
Description
(R)-Benzyl 3-formylpiperidine-1-carboxylate is a chemical compound with the molecular formula C14H17NO3. It is a derivative of piperidine, featuring a benzyl group and a formyl group attached to the nitrogen atom of the piperidine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with piperidine or its derivatives as the starting material.
Reaction Steps: The compound can be synthesized through a series of reactions, including alkylation, formylation, and esterification.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts to ensure the desired stereochemistry.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves scaling up the laboratory synthesis methods, often using continuous flow reactors or batch reactors to achieve higher yields.
Purification: The compound is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the formyl group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or alkyl groups can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Primary amines.
Substitution Products: Various substituted piperidines.
Scientific Research Applications
Chemistry: (R)-Benzyl 3-formylpiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound can be used in biological studies to investigate the role of piperidine derivatives in biological systems. Medicine: Industry: The compound is used in the chemical industry for the production of various fine chemicals and intermediates.
Mechanism of Action
The mechanism by which (R)-Benzyl 3-formylpiperidine-1-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system or chemical reaction being studied.
Comparison with Similar Compounds
Benzyl 4-formyl-1-piperidinecarboxylate: A structural isomer with the formyl group at a different position on the piperidine ring.
Benzyl 3-hydroxypiperidine-1-carboxylate: A compound with a hydroxyl group instead of a formyl group.
Uniqueness: (R)-Benzyl 3-formylpiperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both a benzyl group and a formyl group, which can influence its reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
benzyl (3R)-3-formylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-10-13-7-4-8-15(9-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,10,13H,4,7-9,11H2/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGTVOXHDCVOAW-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654528 | |
Record name | Benzyl (3R)-3-formylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
435275-28-8 | |
Record name | Benzyl (3R)-3-formylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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